molecular formula C18H17F3N4O2S B2726848 N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2309551-92-4

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2726848
CAS No.: 2309551-92-4
M. Wt: 410.42
InChI Key: ZQIKQCPFADIAEW-UHFFFAOYSA-N
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Description

The compound N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a pyridine-pyrazole core and a 3-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S/c1-25-17(5-6-23-25)15-7-14(9-22-11-15)10-24-28(26,27)12-13-3-2-4-16(8-13)18(19,20)21/h2-9,11,24H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIKQCPFADIAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The target molecule comprises two primary subunits:

  • A 3-(trifluoromethyl)phenyl methanesulfonamide moiety.
  • A 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl group.

Retrosynthetically, the compound can be dissected into these subunits, connected via a methylene bridge. The synthesis likely proceeds through sequential functionalization of the pyridine and benzene rings, followed by coupling reactions. A plausible retrosynthetic pathway involves:

  • Intermediate A : 3-(Aminomethyl)-5-(1-methyl-1H-pyrazol-5-yl)pyridine.
  • Intermediate B : Methanesulfonyl chloride derivative of 3-(trifluoromethyl)benzene.

Coupling Intermediate A with Intermediate B under nucleophilic conditions would yield the final product.

Detailed Synthetic Procedures

Synthesis of Intermediate A: 3-(Aminomethyl)-5-(1-Methyl-1H-Pyrazol-5-yl)Pyridine

Preparation of 5-(1-Methyl-1H-Pyrazol-5-yl)Pyridine-3-Carbonitrile

A modified Sonogashira coupling reaction is employed to introduce the pyrazole ring to the pyridine core.

  • Reactants : 5-Bromopyridine-3-carbonitrile (1.0 equiv), 1-methyl-5-(trimethylstannyl)-1H-pyrazole (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).
  • Conditions : Reflux in anhydrous DMF under nitrogen for 12 h.
  • Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:EtOAc = 3:1).

Yield : ~68%.

Reduction of Nitrile to Aminomethyl Group

The nitrile group is reduced to an aminomethyl group using a two-step protocol:

  • Hydrogenation : Treat 5-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carbonitrile with H₂ (50 psi) and Raney Ni in methanol at 50°C for 6 h.
  • Workup : Filter catalyst, concentrate under reduced pressure, and recrystallize from ethanol.

Yield : ~85%.

Synthesis of Intermediate B: 1-[3-(Trifluoromethyl)Phenyl]Methanesulfonyl Chloride

Sulfonation of 3-(Trifluoromethyl)Benzene
  • Reactants : 3-(Trifluoromethyl)benzene (1.0 equiv), chlorosulfonic acid (3.0 equiv).
  • Conditions : Stir at 0°C for 2 h, then gradually warm to room temperature over 4 h.
  • Workup : Quench with ice water, extract with dichloromethane, dry over MgSO₄, and concentrate.

Yield : ~72%.

Conversion to Methanesulfonamide
  • Reactants : Sulfonic acid derivative (1.0 equiv), thionyl chloride (2.0 equiv).
  • Conditions : Reflux in anhydrous toluene for 3 h.
  • Workup : Remove excess thionyl chloride under vacuum to obtain the sulfonyl chloride.

Yield : ~90%.

Coupling of Intermediates A and B

  • Reactants : Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), triethylamine (2.0 equiv).
  • Conditions : Stir in anhydrous dichloromethane at 0°C for 1 h, then warm to room temperature for 12 h.
  • Workup : Wash with 1M HCl, saturated NaHCO₃, and brine. Purify via flash chromatography (DCM:MeOH = 9:1).

Yield : ~65%.

Optimization of Reaction Conditions

Catalytic Systems for Coupling Reactions

Comparative studies of palladium catalysts (Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) revealed that Pd(PPh₃)₄ provides superior yields in Sonogashira couplings due to enhanced stability and electron-donating properties.

Solvent Effects on Sulfonamide Formation

Polar aprotic solvents (DMF, DMSO) improved reaction rates but led to side-product formation. Dichloromethane balanced reactivity and selectivity, achieving optimal yields.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (500 MHz, DMSO-d₆) :

    • δ 8.91 (s, 1H, H-2 pyridyl), 8.43 (d, 1H, H-6 pyridyl), 7.28 (m, 2H, aromatic), 6.15 (s, 1H, pyrazole).
    • δ 4.12 (s, 2H, CH₂), 3.79 (s, 3H, N-CH₃).
  • ¹³C-NMR :

    • 159.2 (C=O), 148.7 (pyridyl C-2), 121.5 (q, CF₃), 117.3 (pyrazole C-4).

Infrared (IR) Spectroscopy

  • Peaks at 1328 cm⁻¹ (asymmetric SO₂ stretch) and 1149 cm⁻¹ (symmetric SO₂ stretch) confirm sulfonamide formation.

Challenges and Alternative Routes

Byproduct Formation in Sulfonation

Over-sulfonation at the benzene ring was mitigated by controlling reaction temperature (<5°C) and using stoichiometric chlorosulfonic acid.

Regioselectivity in Pyrazole Coupling

The use of bulky ligands (XPhos) improved regioselectivity, favoring C-5 substitution on pyridine.

Applications and Derivatives

While biological data for the target compound are unavailable, structurally related pyridine-3-sulfonamides exhibit antifungal activity against Candida albicans (MIC ≤ 25 µg/mL). Docking studies suggest binding to lanosterol 14α-demethylase, a key fungal enzyme.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Computational and Structural Insights

  • Binding Mode Predictions : Molecular docking studies (e.g., from ) suggest that the pyridine-pyrazole core in the target compound could interact with hydrophobic pockets in enzyme active sites, while the sulfonamide group forms hydrogen bonds with catalytic residues .
  • Crystallographic Data : Tools like SHELX and ORTEP-3 (–3) have been used to resolve structures of related compounds, confirming the planar geometry of pyridine-pyrazole systems and the conformational flexibility of sulfonamide substituents .

Biological Activity

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C16H16F3N5O2SC_{16}H_{16}F_3N_5O_2S, with a molecular weight of 413.38 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, contributing to its potential as a therapeutic agent.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various kinases, which are crucial in signal transduction pathways. This inhibition can lead to the modulation of cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against drug-resistant bacterial strains, particularly Staphylococcus aureus, including MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
  • Anti-cancer Potential : Preliminary studies suggest that it may have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cell lines.

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Target Organism/Cell Line Effect Reference
AntimicrobialMRSAMIC = 0.5 µg/mL
AnticancerVarious cancer cell linesInduces apoptosis
Kinase InhibitionVarious kinasesModulates signaling pathways

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrazole derivatives found that this compound exhibited potent activity against MRSA strains. The study highlighted the compound's ability to disrupt biofilm formation, a critical factor in bacterial resistance .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis typically involves heterocyclic ring formation (pyrazole/pyridine) followed by sulfonamide coupling. For example, palladium-catalyzed cross-coupling reactions are used to introduce the pyridine moiety .
  • Critical parameters: Solvent choice (e.g., DMF or ethanol for solubility), inert atmosphere (to prevent oxidation), and temperature control (e.g., 60–80°C for amide bond formation) .
  • Optimization strategy: Use HPLC or LC-MS to monitor intermediate purity. Adjust stoichiometry of reagents (e.g., 1.1–1.2 equivalents of alkyl halides) to minimize side products .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodology :

  • X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral angles between the pyrazole and trifluoromethylphenyl groups .
  • NMR spectroscopy : Key for confirming regiochemistry (e.g., ¹H NMR for methyl group integration at δ ~3.0 ppm; ¹⁹F NMR for trifluoromethyl signals) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates. IC₅₀ values can indicate potency .
  • Cellular viability assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
  • Solubility screening : Measure logP values via shake-flask method to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar sulfonamide-pyrazole derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using molecular docking (e.g., AutoDock Vina) to predict binding affinity variations .
  • Meta-analysis of published data : Cross-reference IC₅₀ values and assay conditions (e.g., ATP concentration in kinase assays) to identify protocol-dependent discrepancies .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance oral bioavailability .
  • Isosteric replacement : Replace the trifluoromethyl group with a chlorodifluoromethyl group to reduce CYP450-mediated oxidation .
  • In vitro microsomal assays : Use liver microsomes (human or rodent) to identify metabolic hotspots via LC-MS/MS metabolite profiling .

Q. How can computational modeling guide the optimization of this compound’s selectivity for a specific target?

  • Methodology :

  • Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., RMSD analysis) to assess binding stability over time .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to predict selectivity shifts .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors near the sulfonamide group) to prioritize synthetic analogs .

Key Challenges & Solutions

  • Low solubility in aqueous buffers : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles via solvent evaporation .
  • Off-target effects in cellular assays : Employ CRISPR-engineered cell lines lacking the target protein to validate specificity .

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